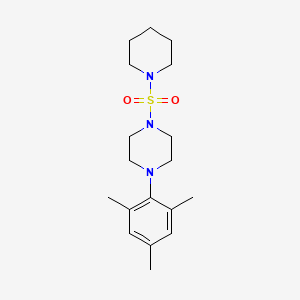

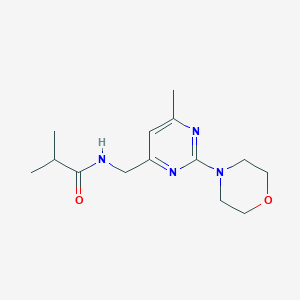

1-Mesityl-4-(1-piperidinylsulfonyl)piperazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-Mesityl-4-(1-piperidinylsulfonyl)piperazine” is a chemical compound . Unfortunately, there isn’t much specific information available about this compound.

Molecular Structure Analysis

The molecular formula of “this compound” is C18H29N3O2S . Unfortunately, the specific structure analysis of this compound is not available in the retrieved resources.Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not explicitly mentioned in the available resources .Aplicaciones Científicas De Investigación

Piperazine Derivatives in Medicinal Chemistry

Piperazine and its derivatives have shown a broad spectrum of biological activities, making them a focal point in the development of new therapeutic agents. For instance, piperazine derivatives have been evaluated for their potential as adenosine A2a receptor antagonists, showing oral activity in rodent models of Parkinson's disease. This highlights the utility of piperazine scaffolds in designing drugs targeting neurological disorders (Vu et al., 2004).

Antimicrobial and Anticonvulsant Activities

Research into piperazine derivatives has also uncovered compounds with significant antimicrobial properties. For example, certain piperazine compounds have demonstrated in vitro and in vivo activity against gram-negative bacteria, including Pseudomonas aeruginosa, underscoring their potential as antibacterial agents (Matsumoto & Minami, 1975). Additionally, piperazine derivatives have been explored for anticonvulsant activities, with some showing promising results in acute models of seizures in mice (Rybka et al., 2017).

Structural and Crystallographic Studies

The synthesis and structural elucidation of piperazine derivatives, such as 1-benzenesulfonyl-4-benzhydryl-piperazine, provide insights into the physicochemical properties that contribute to their biological activities. X-ray crystallography has revealed details like the chair conformation of the piperazine ring and the distorted tetrahedral geometry around the sulfur atom, which are crucial for understanding the interaction of these compounds with biological targets (Kumar et al., 2007).

Application in Carbon Dioxide Capture

Apart from pharmaceutical applications, piperazine derivatives have been investigated for their role in environmental technologies, such as carbon dioxide capture. Aqueous piperazine solutions exhibit resistance to thermal degradation and oxidation, making them suitable for CO2 absorption processes (Freeman et al., 2010).

Anti-Tuberculosis Activity

Piperazine-based compounds have been reviewed for their anti-mycobacterial activity, demonstrating potential against Mycobacterium tuberculosis, including multidrug-resistant and extremely drug-resistant strains. This showcases the versatility of piperazine scaffolds in addressing global health challenges such as tuberculosis (Girase et al., 2020).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-piperidin-1-ylsulfonyl-4-(2,4,6-trimethylphenyl)piperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29N3O2S/c1-15-13-16(2)18(17(3)14-15)19-9-11-21(12-10-19)24(22,23)20-7-5-4-6-8-20/h13-14H,4-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRTRIIOVTKTROU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)N2CCN(CC2)S(=O)(=O)N3CCCCC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(3-hydroxypropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide](/img/structure/B2723891.png)

![(4E)-4-[4-(dimethylamino)benzylidene]-1H-isochromene-1,3(4H)-dione](/img/structure/B2723894.png)

![8-(2,3-dimethylphenyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2723895.png)

![1,7-bis(2-ethoxyethyl)-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2723900.png)

![2-Chloro-4-fluoro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzamide](/img/structure/B2723905.png)

![Ethyl 4-(3,4-dimethylphenyl)-2-(2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamido)thiophene-3-carboxylate](/img/structure/B2723906.png)

![1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-phenethylurea](/img/structure/B2723910.png)